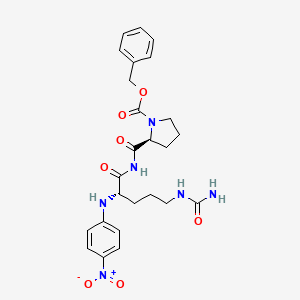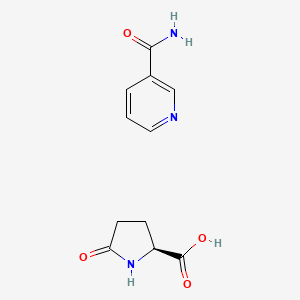![molecular formula C19H24CaO2+2 B12683372 Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol](/img/structure/B12683372.png)
Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde, reaction products with tetrapropylenephenol, calcium salts is a complex chemical compound formed through the reaction of formaldehyde with tetrapropylenephenol in the presence of calcium salts. This compound is known for its diverse applications in various industries, including its use as an additive in lubricants and as a stabilizer in plastics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, reaction products with tetrapropylenephenol, calcium salts typically involves the reaction of formaldehyde with tetrapropylenephenol in the presence of calcium salts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of formaldehyde, tetrapropylenephenol, and calcium salts into the reactor, where the reaction takes place. The product is then purified and processed to meet the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Formaldehyde, reaction products with tetrapropylenephenol, calcium salts can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can also occur, leading to the formation of reduced products.
Substitution: Substitution reactions can take place, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Formaldehyde, reaction products with tetrapropylenephenol, calcium salts has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer in chemical formulations.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and biomedical materials.
Industry: It is widely used in industrial applications, including as an additive in lubricants, stabilizers in plastics, and as a component in coatings and adhesives.
Wirkmechanismus
The mechanism of action of formaldehyde, reaction products with tetrapropylenephenol, calcium salts involves its interaction with various molecular targets and pathways. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to formaldehyde, reaction products with tetrapropylenephenol, calcium salts include:
- Formaldehyde, reaction products with phenol, calcium salts
- Formaldehyde, reaction products with nonylphenol, calcium salts
- Formaldehyde, reaction products with octylphenol, calcium salts
Uniqueness
What sets formaldehyde, reaction products with tetrapropylenephenol, calcium salts apart from similar compounds is its unique combination of properties, such as its stability, reactivity, and specific applications in various industries. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C19H24CaO2+2 |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol |
InChI |
InChI=1S/C18H22O.CH2O.Ca/c1-8-6-12-13(8)11-5-9(2)14(11)16-15(12)17(4,19)18(16)7-10(18)3;1-2;/h8-10,19H,5-7H2,1-4H3;1H2;/q;;+2 |
InChI-Schlüssel |
NDMGXMAYNWQEGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C3C(CC3=C4C(=C12)C5(C4(C)O)CC5C)C.C=O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


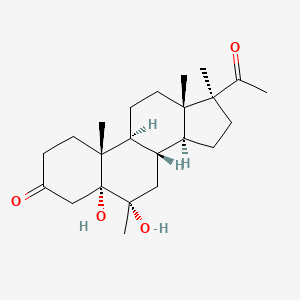
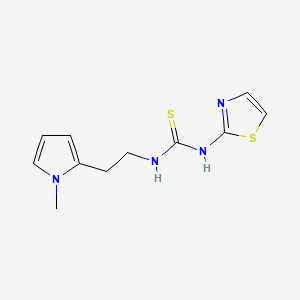
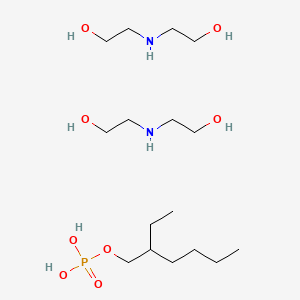


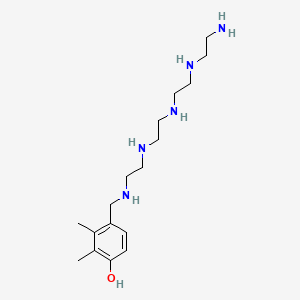
![1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B12683319.png)


